Iridium trichloride trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

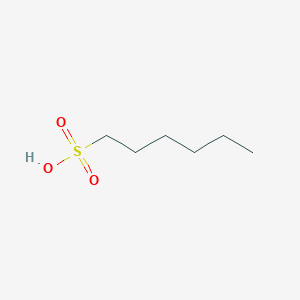

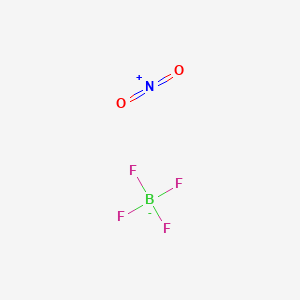

Iridium trichloride trihydrate, also known as Iridium(III) chloride trihydrate, is a water-soluble crystalline Iridium source compatible with chlorides . It has a molecular formula of Cl3H6IrO3 and a molecular weight of 352.62 g/mol . The compound is dark green-black in color .

Synthesis Analysis

Iridium is separated from other platinum group metals as crystalline ammonium hexachloroiridate, which can be reduced to iridium metal in a stream of hydrogen. The spongy Ir thus produced reacts with chlorine at 650 °C to give iridium (III) chloride . Hydrated iridium trichloride is obtained by heating hydrated iridium (III) oxide with hydrochloric acid .

Molecular Structure Analysis

The anhydrous salt has two polymorphs, α and β, which are brown and red colored respectively. More commonly encountered is the hygroscopic dark green trihydrate IrCl3(H2O)3 . The structure of the trihydrate has not been elucidated yet .

Chemical Reactions Analysis

Iridium(III) chloride trihydrate is used as a catalyst as well as a reagent in organic synthesis . It is used as the source of iridium in the preparation of iridium nanocatalysts .

Physical And Chemical Properties Analysis

Iridium trichloride trihydrate is a dark green-black crystalline powder . It is insoluble in water . The compound has a molecular weight of 352.62 g/mol .

Aplicaciones Científicas De Investigación

Preparation of Cyclometalated Iridium Coumarin Complexes

Iridium trichloride trihydrate can be used to prepare cyclometalated iridium coumarin complexes . These complexes can be used as probes for sensing optical oxygen .

Source of Iridium in the Preparation of Bimetallic Nanoparticles

This compound can also serve as a source of iridium during the preparation of Ir–Ni (Iridium–Nickel) bimetallic nanoparticles . These nanoparticles have various applications in the field of nanotechnology.

Preparation of Iridium-Incorporated Cobalt Nanofibers

Iridium trichloride trihydrate can be used as a precursor in the preparation of iridium-incorporated cobalt nanofibers . These nanofibers can be used in various applications such as energy storage and catalysis.

Preparation of Carbon-Supported Iridium Catalyst

It can also be used in the preparation of carbon-supported iridium catalyst . This catalyst can be used for the hydrodeoxygenation of hydroxymethylfurfural, a key process in the production of biofuels.

Catalyst Core in Chemical Reactions

Iridium trichloride trihydrate can be used as a catalyst core in various chemical reactions . The use of this compound as a catalyst can enhance the efficiency of these reactions.

Preparation of High-Purity Salts

This compound can be used in the preparation of high-purity salts . These salts have various applications in the field of chemistry and materials science.

Mecanismo De Acción

Target of Action

Iridium trichloride trihydrate is primarily used as a catalyst and a reagent in organic synthesis . It is also used as a source of iridium during the preparation of iridium nanocatalysts .

Mode of Action

It is known to be used in the preparation of cyclometalated iridium coumarin complexes . These complexes can be used as probes for sensing optical oxygen .

Biochemical Pathways

It is known to be involved in the synthesis of iridium nanocatalysts .

Result of Action

The result of the action of iridium trichloride trihydrate is the formation of iridium nanocatalysts or cyclometalated iridium coumarin complexes . These complexes can be used as probes for sensing optical oxygen .

Action Environment

The action of iridium trichloride trihydrate can be influenced by environmental factors. For instance, the trihydrate decomposes to the anhydrous form at 200 °C, which then oxidizes in air at 763 °C to iridium(IV) oxide, which then decomposes to iridium metal at 1070 °C . Under hydrogen, it is directly reduced at 190 °c to iridium metal .

Safety and Hazards

Iridium trichloride trihydrate is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Direcciones Futuras

Iridium trichloride trihydrate is widely used in high-temperature corrosion protection, catalytic oxidation, and electroluminescence owing to its excellent catalytic activity, corrosion, and oxidation resistance at high temperatures . It is also used as a source of iridium during the preparation of Ir–Ni bimetallic nanoparticles . The compound’s future directions could include further exploration of its catalytic properties and potential applications in various fields.

Propiedades

IUPAC Name |

trichloroiridium;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ir.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJXVUXPFZKMNF-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.Cl[Ir](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H6IrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13569-57-8 |

Source

|

| Record name | Iridium(III) chloride trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

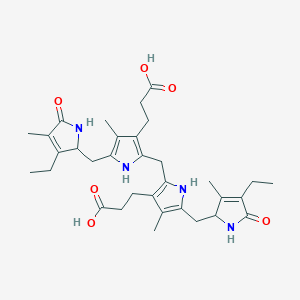

![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B88798.png)